![molecular formula C20H22ClNO3 B15131675 2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)

2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

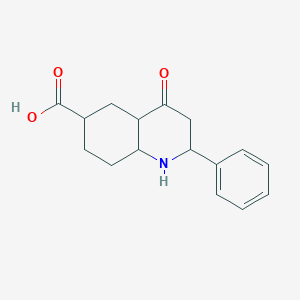

Rumbrin is an unusual pyrrolylpolyene compound produced by a small number of fungi from the order Onygenales, particularly from the fungus Auxarthron umbrinum . First isolated in 1993, rumbrin has since been recognized for its intriguing structure and significant biological properties, including anticancer and cytoprotective activities .

準備方法

Synthetic Routes and Reaction Conditions

Rumbrin is biosynthesized in Auxarthron umbrinum through a series of enzymatic reactions. The biosynthesis involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of rumbrin, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of rumbrin .

Industrial Production Methods

Industrial production of rumbrin involves the cultivation of Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . Polyene production can be visually monitored by the development of a deep red color in the fungal mycelium .

化学反応の分析

Types of Reactions

Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, featuring a chlorinated pyrrole moiety, allows it to participate in these reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving rumbrin include pyrrole-2-carboxylate, [15 N]-proline, [13 C]-methionine, and [13 C]-acetate . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions involving rumbrin include various polyene derivatives, some of which possess significant biological activities .

科学的研究の応用

Rumbrin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

作用機序

Rumbrin exerts its effects through a series of molecular interactions and pathways. The compound is a lipid peroxide production and calcium accumulation inhibitor, which contains a chlorinated pyrrole moiety that is a rare chemical feature in fungal natural products . The biosynthetic gene cluster (BGC) rum of rumbrin and its isomer 12E-rumbrin from Auxarthron umbrinum DSM3193 has been identified, and their biosynthetic pathway has been elucidated based on heterologous expression, chemical complementation, and isotopic labeling .

類似化合物との比較

Rumbrin is unique due to its chlorinated pyrrole moiety and potent biological activities. Similar compounds include auxarconjugatins and gymnoconjugatins, which are also produced by Auxarthron umbrinum . these compounds lack the highly unusual 3-chloropyrrole moiety and the potent biological activities of rumbrin .

特性

分子式 |

C20H22ClNO3 |

|---|---|

分子量 |

359.8 g/mol |

IUPAC名 |

2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C20H22ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-12,18,22H,13H2,1-3H3/b6-4+,7-5+,10-8+,14-9- |

InChIキー |

GHQPDIFRZBFYLS-KDZWSXRISA-N |

異性体SMILES |

CC1=C(CC(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC |

正規SMILES |

CC1=C(CC(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)

![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)

![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)

![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)

![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)

![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)

![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)

![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)

![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)